molecular formula C23H22N4O3 B10916137 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]benzamide

2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]benzamide

Cat. No.: B10916137
M. Wt: 402.4 g/mol
InChI Key: CRWFOBRRFAETEZ-UHFFFAOYSA-N
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Description

2-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-[4-(3-METHYL-1H-PYRAZOL-1-YL)PHENYL]BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of an isoxazole ring and a pyrazole ring, which are known for their significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-[4-(3-METHYL-1H-PYRAZOL-1-YL)PHENYL]BENZAMIDE typically involves multiple steps:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to scale up the production efficiently .

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with Pd/C, sodium borohydride.

    Coupling Agents: EDCI, DMAP.

Major Products:

    Oxidation Products: Oxidized derivatives of the isoxazole ring.

    Reduction Products: Reduced derivatives of the nitro groups.

    Substitution Products: Alkylated or acylated derivatives of the benzamide moiety.

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

    Antimicrobial Activity: The compound exhibits antimicrobial properties against various bacterial and fungal strains.

    Anti-inflammatory Activity: It has potential anti-inflammatory effects by inhibiting specific enzymes involved in the inflammatory process.

Industry:

    Pharmaceuticals: The compound is explored for its potential use in drug development, particularly for its antimicrobial and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 2-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-[4-(3-METHYL-1H-PYRAZOL-1-YL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound inhibits enzymes such as cyclooxygenase (COX) involved in the inflammatory pathway.

    Receptor Binding: It may bind to specific receptors on microbial cells, disrupting their function and leading to antimicrobial effects.

Comparison with Similar Compounds

  • **2-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-[4-(3-METHYL-1H-PYRAZOL-1-YL)PHENYL]BENZAMIDE shares similarities with other benzamide derivatives such as:
    • N-(4-(3-METHYL-1H-PYRAZOL-1-YL)PHENYL)BENZAMIDE
    • 2-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE

Uniqueness:

Properties

Molecular Formula

C23H22N4O3

Molecular Weight

402.4 g/mol

IUPAC Name

2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-[4-(3-methylpyrazol-1-yl)phenyl]benzamide

InChI

InChI=1S/C23H22N4O3/c1-15-12-13-27(25-15)19-10-8-18(9-11-19)24-23(28)20-6-4-5-7-22(20)29-14-21-16(2)26-30-17(21)3/h4-13H,14H2,1-3H3,(H,24,28)

InChI Key

CRWFOBRRFAETEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3OCC4=C(ON=C4C)C

Origin of Product

United States

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